molecular formula C27H27N3O4 B14993241 5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B14993241
M. Wt: 457.5 g/mol
InChI Key: UHSBXKSPWJINHL-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,4-c]pyrazol-6-one class, characterized by a fused bicyclic core with a dihydropyrazole ring and a pyrrolidone moiety. Key structural features include:

  • Furan-2-ylmethyl group at position 5, contributing π-π stacking interactions and moderate hydrophobicity.
  • 2-Hydroxyphenyl substituent at position 3, enabling hydrogen bonding and tautomerism .
  • 3-(3-Methylbutoxy)phenyl group at position 4, introducing steric bulk and alkoxy-mediated lipophilicity.

Properties

Molecular Formula

C27H27N3O4

Molecular Weight

457.5 g/mol

IUPAC Name

5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-[3-(3-methylbutoxy)phenyl]-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C27H27N3O4/c1-17(2)12-14-34-19-8-5-7-18(15-19)26-23-24(21-10-3-4-11-22(21)31)28-29-25(23)27(32)30(26)16-20-9-6-13-33-20/h3-11,13,15,17,26,31H,12,14,16H2,1-2H3,(H,28,29)

InChI Key

UHSBXKSPWJINHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CC4=CC=CO4)NN=C3C5=CC=CC=C5O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-4-[3-(3-methylbutoxy)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions

    Formation of the Pyrrolo[3,4-c]pyrazol-6-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan-2-ylmethyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using furan-2-carbaldehyde and a suitable alkylating agent.

    Attachment of the Hydroxyphenyl Group: This step may involve a Suzuki-Miyaura coupling reaction between a boronic acid derivative of the hydroxyphenyl group and a halogenated intermediate.

    Incorporation of the 3-Methylbutoxyphenyl Group: This can be done through an etherification reaction using 3-methylbutanol and a phenolic intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the hydroxyphenyl group.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolo[3,4-c]pyrazol-6-one core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while reduction of the carbonyl group can yield alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives.

Mechanism of Action

The mechanism by which 5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-4-[3-(3-methylbutoxy)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one exerts its effects is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions could modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name Substituents (Positions) Key Differences Potential Impact Reference
5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one 4-(3,4,5-trimethoxyphenyl) Methoxy groups vs. 3-methylbutoxy at position 4 Trimethoxyphenyl increases electron density and polarity; may reduce membrane permeability but enhance DNA intercalation .
5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one 4-(3-hydroxyphenyl) Hydroxyl vs. alkoxy at position 4 Higher polarity and hydrogen-bonding capacity; lower logP (predicted ~2.5 vs. ~3.8 for target compound), potentially reducing blood-brain barrier penetration.
3-Hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-trifluoromethylphenyl)-1,5-dihydropyrrol-2-one Trifluoromethylphenyl at position 5 Trifluoromethyl group vs. furan-2-ylmethyl Enhanced metabolic stability (CF3 group resists oxidation) but reduced solubility in aqueous media .
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)(substitutedphenyl)methanone Benzo[d][1,3]dioxole at position 5 Benzodioxole vs. hydroxyphenyl at position 3 Benzodioxole increases aromaticity and π-stacking potential; may alter cytochrome P450 interactions .

Biological Activity

5-(Furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a compound of interest due to its potential biological activities. This article aims to elucidate its biological properties, including its anticancer and antibacterial activities, supported by relevant studies and data.

Chemical Structure and Properties

The compound's molecular formula is C23H27N3O3C_{23}H_{27}N_{3}O_{3}, with a molecular weight of approximately 421.5 g/mol. The structure features a furan ring, hydroxyl groups, and a dihydropyrrolo-pyrazolone core, which are crucial for its biological interactions.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of furan compounds have shown promising results in inhibiting the growth of HeLa (cervical cancer) and HepG2 (liver cancer) cell lines.

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of various furan derivatives on HeLa cells. The derivative containing the furan moiety demonstrated an IC50 value of 62.37 µg/mL, indicating substantial anticancer potential compared to standard chemotherapeutics .

Antibacterial Activity

The antibacterial properties of this compound can be inferred from related studies on furan derivatives. Compounds incorporating furan rings have exhibited activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

In one study, a related furan derivative displayed an MIC of 250 µg/mL against pathogenic bacteria such as Staphylococcus aureus . This suggests that the target compound may possess similar antibacterial efficacy.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and bacterial metabolism.
  • Induction of Apoptosis : The presence of hydroxyl groups may enhance the compound's ability to induce apoptosis in cancer cells.

Research Findings Summary Table

Biological ActivityCell Line/BacteriaIC50/MIC ValueReference
AnticancerHeLa62.37 µg/mL
AntibacterialStaphylococcus aureus250 µg/mL

Q & A

Q. Q1. What are the standard synthetic protocols for preparing this compound, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves multi-step reactions starting with substituted hydrazines and β-diketones. For example:

Condensation : React 4-hydroxycoumarin derivatives with arylhydrazines in ethanol/glacial acetic acid under reflux (7–10 hours) to form pyrazole intermediates .

Cyclization : Treat intermediates with triethyl orthohexanoate or similar reagents to induce cyclization, forming the pyrrolo[3,4-c]pyrazolone core .

Functionalization : Introduce substituents (e.g., furan-2-ylmethyl, 3-methylbutoxy groups) via nucleophilic substitution or coupling reactions .
Key intermediates include β-diketones and hydrazine derivatives. Purity is verified via TLC and recrystallization .

Q. Q2. Which spectroscopic techniques are critical for structural characterization, and how are data interpreted?

Methodological Answer:

  • 1H/13C NMR : Assign peaks by comparing with analogous pyrazolone derivatives. For example, the hydroxyl proton (2-hydroxyphenyl) appears as a singlet at δ 9–10 ppm, while the diastereotopic protons in the dihydropyrrolo ring split into distinct multiplets .
  • IR Spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups .
  • X-Ray Crystallography : Resolve ambiguities in stereochemistry using SHELXL for refinement. For instance, dihedral angles between aromatic rings (e.g., 16–52°) indicate spatial constraints .

Q. Q3. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Include positive controls (e.g., cisplatin) and assess dose-response curves .
  • Enzyme Inhibition : Screen against kinases or cyclooxygenases via fluorescence-based assays. Optimize substrate concentrations using Michaelis-Menten kinetics .

Advanced Research Questions

Q. Q4. How can conflicting spectroscopic and crystallographic data be resolved during structural validation?

Methodological Answer:

  • Scenario : Discrepancy between NMR-derived conformers and X-ray crystal structures.
  • Resolution :
    • Perform DFT calculations (e.g., Gaussian 09) to compare theoretical and experimental NMR shifts.
    • Analyze dynamic effects via VT-NMR (variable temperature) to detect conformational flexibility .
    • Cross-validate with HRMS to confirm molecular formula and rule out impurities .
    • Use ORTEP-III for visualizing thermal ellipsoids and assessing crystallographic disorder .

Q. Q5. What strategies optimize reaction yields when scaling up synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize variables (e.g., solvent ratio, temperature). For example, a central composite design can identify optimal ethanol/acetic acid ratios for condensation .
  • Continuous Flow Chemistry : Transition from batch to flow reactors to enhance mixing and reduce side reactions (e.g., byproduct formation during cyclization) .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate ring closure. Monitor progress via in-line FTIR .

Q. Q6. How can computational modeling predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to dock the compound into target proteins (e.g., COX-2). Prioritize binding poses with lowest ΔG values and validate via MD simulations (NAMD/GROMACS) .
  • QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors. Train datasets with IC50 values from analogous pyrazolones .

Q. Q7. What analytical methods detect and quantify degradation products under varying pH conditions?

Methodological Answer:

  • HPLC-DAD/MS : Employ a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/0.1% formic acid). Degradation products (e.g., hydrolyzed furan derivatives) are identified via m/z fragmentation patterns .
  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40°C. Monitor stability via peak area reduction .

Q. Q8. How are enantiomeric excess and chiral centers validated in asymmetric syntheses?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with n-hexane/isopropanol (90:10) to resolve enantiomers. Calculate ee (%) from peak area ratios .
  • Circular Dichroism (CD) : Compare experimental CD spectra with simulated data (TDDFT) to assign absolute configurations .

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